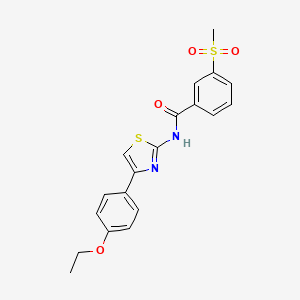

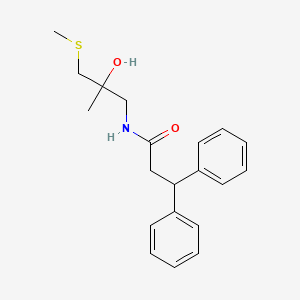

![molecular formula C15H15NO2 B2525508 {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate CAS No. 338422-69-8](/img/structure/B2525508.png)

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Pathways and Applications

Methyl-2-formyl benzoate is recognized as a bioactive precursor in organic synthesis, showcasing a range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for new bioactive molecule searches, demonstrating its importance in synthetic fields and the pharmaceutical industry due to its versatility as a substrate in medical product preparation (Farooq & Ngaini, 2019).

Metal Passivators and Light-Sensitive Materials

The compound 5,5′-Methylene-bis(benzotriazole) is highlighted as a versatile intermediate in preparing metal passivators and light-sensitive materials, emphasizing the need for efficient, environmentally benign synthesis methods. This underscores the compound's utility in green chemistry and its role in developing sustainable chemical processes (Gu et al., 2009).

Antimicrobial Properties

Exploring the antimicrobial properties of p-Cymene, a monoterpene found in over 100 plant species, reveals its significant potential in treating communicable diseases and its role in developing new substances with antimicrobial properties. This is especially pertinent given the urgent need for alternatives due to the rising antimicrobial resistance, highlighting the importance of further studies to establish definitive recommendations for its use in healthcare and biomedical applications (Marchese et al., 2017).

Environmental and Chemical Engineering

The Anammox process, suitable for treating nitrogen-rich wastewater streams, presents a novel biological nitrogen elimination process with attractive application prospects. Despite its promise, the process faces inhibition by various factors, necessitating adjustments in temperature, pH, substrate concentration, and other operational parameters to improve performance under inhibitory conditions, showcasing the need for ongoing research to optimize this process for practical applications (Jin et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit carm1, a protein arginine methyltransferase . CARM1 plays a crucial role in various biological processes, including gene expression, signal transduction, and DNA repair .

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in the biological processes regulated by the target protein.

Biochemical Pathways

Given its potential inhibition of carm1, it may affect pathways related to gene expression and signal transduction . The downstream effects could include changes in cellular functions and processes.

Result of Action

Similar compounds have shown notable antiproliferative effects against certain cell lines . This suggests that {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate might also exhibit similar effects.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate involves the reaction of benzaldehyde with 2-hydroxybenzyl alcohol to form 2-(benzyloxy)benzaldehyde, which is then reacted with methylamine to form the final product.", "Starting Materials": ["Benzaldehyde", "2-hydroxybenzyl alcohol", "Methylamine"], "Reaction": ["Step 1: React benzaldehyde with 2-hydroxybenzyl alcohol in the presence of a catalyst to form 2-(benzyloxy)benzaldehyde.", "Step 2: React 2-(benzyloxy)benzaldehyde with methylamine in the presence of a base to form {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate."] } | |

Numéro CAS |

338422-69-8 |

Formule moléculaire |

C15H15NO2 |

Poids moléculaire |

241.28 g/mol |

Nom IUPAC |

N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide |

InChI |

InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11- |

Clé InChI |

BRUDIIMWIFKTOZ-WJDWOHSUSA-N |

SMILES isomérique |

C/[N+](=C/C1=CC=CC=C1OCC2=CC=CC=C2)/[O-] |

SMILES |

C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |

SMILES canonique |

C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

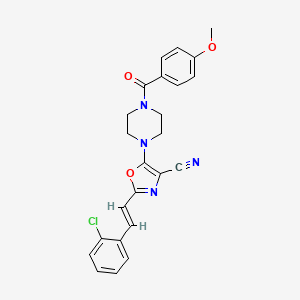

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)

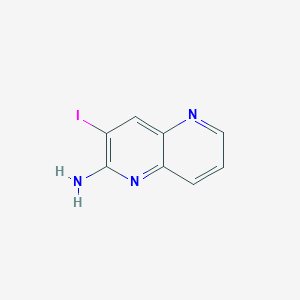

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)

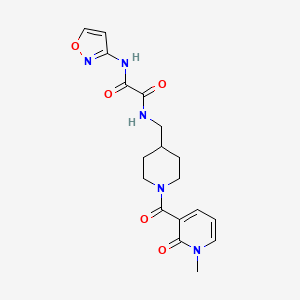

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)

![N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2525446.png)

![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)